molecular formula C22H20N4O4 B2628050 3-butyl-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 879454-56-5

3-butyl-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2628050
CAS No.: 879454-56-5
M. Wt: 404.426
InChI Key: KJNLWAMEOWWUKQ-UHFFFAOYSA-N
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Description

3-butyl-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a complex organic compound belonging to the pyrimidoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrimidoquinoline core, which is a fused ring system combining pyrimidine and quinoline moieties, with various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves a multi-component reaction. One common method is a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . This reaction is facilitated by the use of commercially available anilines, which allows for the facile synthesis of pyrimidoquinolinediones substituted in various positions on the benzene ring with electron-donating or electron-withdrawing groups . The reaction conditions often include the use of a neutral catalyst such as trityl chloride in chloroform under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the multi-component reaction approach offers significant advantages for scalability. The use of commercially available starting materials and the straightforward reaction conditions make this method suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-butyl-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve solvents like dimethyl sulfoxide (DMSO) or chloroform and may require heating under reflux.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrophenyl group yields an aminophenyl derivative, while nucleophilic substitution can introduce various functional groups at specific positions on the pyrimidoquinoline core.

Scientific Research Applications

3-butyl-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-butyl-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidoquinoline derivatives such as:

  • 3-methyl-10-alkyl-5-chloropyrimido[4,5-b]quinoline-2,4-diones
  • 4-aza-2,3-didehydropodophyllotoxin derivatives
  • Triazinoquinoline analogs

Uniqueness

3-butyl-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-butyl-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4/c1-3-4-12-25-20(14-8-7-9-15(13-14)26(29)30)23-21-18(22(25)28)19(27)16-10-5-6-11-17(16)24(21)2/h5-11,13H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNLWAMEOWWUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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